Potassium isopentyl dithiocarbonate
Overview
Description
Preparation Methods
Potassium isopentyl dithiocarbonate is synthesized through the reaction of isopentyl alcohol with carbon disulfide in the presence of potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization or precipitation . Industrial production methods involve the use of large-scale reactors where the reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Potassium isopentyl dithiocarbonate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it decomposes to form isopentyl alcohol, carbon disulfide, and potassium carbonate.
Oxidation: It can be oxidized to form various sulfur-containing compounds, depending on the oxidizing agent and conditions used.
Substitution: It can react with metal ions to form metal xanthates, which are used in the flotation process.
Common reagents used in these reactions include water, oxidizing agents like hydrogen peroxide, and metal salts such as copper sulfate. The major products formed from these reactions include isopentyl alcohol, carbon disulfide, and metal xanthates .
Scientific Research Applications
Potassium isopentyl dithiocarbonate has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium isopentyl dithiocarbonate involves its ability to bind to metal ions, forming stable complexes. This property is exploited in the flotation process, where it selectively binds to metal sulfide minerals, making them hydrophobic and allowing them to be separated from the ore . In biological systems, its ability to inhibit enzymes by binding to metal cofactors is of particular interest .
Comparison with Similar Compounds
Potassium isopentyl dithiocarbonate is similar to other xanthates, such as potassium ethyl xanthate and potassium butyl xanthate. it is unique in its higher solubility in water and its specific application in the flotation of certain minerals . Similar compounds include:
Potassium ethyl xanthate: Used in the flotation of sulfide ores.
Potassium butyl xanthate: Used in the flotation of copper and zinc ores.
Potassium isobutyl xanthate: Known for its use in the flotation of gold and silver ores.
These compounds share similar chemical properties but differ in their specific applications and effectiveness in the flotation process.
Properties
IUPAC Name |
potassium;3-methylbutoxymethanedithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2.K/c1-5(2)3-4-7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXOFNZFIJEFDA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=S)[S-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11KOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883608 | |
Record name | Carbonodithioic acid, O-(3-methylbutyl) ester, potassium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Carbonodithioic acid, O-(3-methylbutyl) ester, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
928-70-1 | |
Record name | Potassium isopentyl xanthate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonodithioic acid, O-(3-methylbutyl) ester, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonodithioic acid, O-(3-methylbutyl) ester, potassium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium isopentyl dithiocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.983 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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